molecular formula C10H13NO B11919233 2,2-Dimethyl-2,3-dihydroindolizin-5(1H)-one CAS No. 89730-96-1

2,2-Dimethyl-2,3-dihydroindolizin-5(1H)-one

Cat. No.: B11919233
CAS No.: 89730-96-1
M. Wt: 163.22 g/mol
InChI Key: JMDZUQWSLOBJSP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydroindolizin-5(1H)-one is a bicyclic heteroaromatic compound characterized by a fused indolizinone core with two methyl groups at the 2-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The compound’s synthesis typically involves cyclization reactions under basic conditions, as evidenced by its analogs .

Properties

CAS No.

89730-96-1

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2,2-dimethyl-1,3-dihydroindolizin-5-one

InChI

InChI=1S/C10H13NO/c1-10(2)6-8-4-3-5-9(12)11(8)7-10/h3-5H,6-7H2,1-2H3

InChI Key

JMDZUQWSLOBJSP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC(=O)N2C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,3-dihydroindolizin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of N-alkylated pyrroles: This method involves the reaction of N-alkylated pyrroles with suitable electrophiles to form the indolizine ring.

    Intramolecular cyclization: This approach uses intramolecular cyclization of suitable precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,3-dihydroindolizin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydroindolizin-5(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

6-Hydroxy-2,3-dihydroindolizin-5(1H)-one

  • Structure : Differs by a hydroxyl group at the 6-position instead of methyl groups.
  • Its hydroxyl group enhances polarity, affecting solubility and reactivity .

6-Bromo-2,3-dihydroindolizin-5(1H)-one

  • Structure : Bromine substitution at the 6-position.
  • Synthesis : Prepared via electrophilic aromatic substitution, similar to methods in .
  • Key Data: Higher molecular weight (Monoisotopic mass: 229.99) and increased reactivity in cross-coupling reactions compared to the dimethyl analog .
Compound Name Substituents Key Properties Reference
2,2-Dimethyl-2,3-dihydroindolizin-5(1H)-one 2,2-dimethyl Steric hindrance, stable conformation
6-Hydroxy-2,3-dihydroindolizin-5(1H)-one 6-hydroxy Polar, potential fluorescence
6-Bromo-2,3-dihydroindolizin-5(1H)-one 6-bromo Halogenated, reactive in cross-coupling

Dihydropyridinone Analogs

rac-5-[(R)-Cyclohexyl(pyrrolidin-1-yl)methyl]-2,2-dimethyl-2,3-dihydropyridin-4(1H)-one (6a)

  • Structure: Shares the 2,2-dimethyl-dihydropyridinone core but includes a bulky cyclohexyl-pyrrolidinyl group.
  • Synthesis : Prepared via Mannich-type reactions in aqueous KOH, similar to the target compound’s synthetic route .
  • Structural Confirmation : X-ray crystallography reveals a distorted boat conformation, highlighting steric effects of substituents .

Fluorescent Bicyclic Amidines

6,7-Diphenyl-2,3-dihydroindolizin-5(1H)-iminium chloride (5a)

  • Structure : Aryl substituents at 6,7-positions and an iminium chloride group.
  • Photophysical Properties: Exhibits strong fluorescence (λem ~450 nm in MeOH), attributed to extended π-conjugation. Melting point: 228–230°C, higher than non-ionic analogs .

Key Research Findings

Synthetic Flexibility: The dimethyl-substituted dihydroindolizinone’s synthesis mirrors methods for bromo- and hydroxy-substituted analogs, but yields vary due to steric effects of methyl groups .

Steric vs. Electronic Effects : Methyl groups at the 2-position enhance conformational stability but reduce electrophilic reactivity compared to halogenated or hydroxylated analogs .

Biological Potential: While dihydroindolizinones with aryl or iminium groups show bioactivity (e.g., fluorescence, kinase inhibition), the dimethyl analog’s pharmacological profile remains underexplored .

Biological Activity

2,2-Dimethyl-2,3-dihydroindolizin-5(1H)-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NC_{11}H_{13}N. Its structure features a fused indolizine ring system, which is known for its diverse biological activities. The compound's unique structure contributes to its interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indolizine derivatives. For instance, compounds similar to this compound have shown significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. A study demonstrated that modifications in the indolizine structure could enhance antimicrobial efficacy by altering the compound's lipophilicity and membrane permeability .

Neuroprotective Effects

The neuroprotective properties of indolizine derivatives have also been investigated. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in neurodegenerative diseases like Alzheimer's. For example, a related compound exhibited an IC50 value of 0.28 µM against AChE, suggesting that structural analogs could be developed for therapeutic purposes in treating neurodegenerative conditions .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have indicated that certain derivatives exhibit low cytotoxicity against human cell lines at concentrations below 12.5 µM. This suggests a favorable therapeutic index for potential clinical applications .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the indolizine core. The synthetic pathway can be optimized to improve yield and purity.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes like AChE and MAO.
  • Membrane Interaction : The compound’s lipophilic nature allows it to penetrate cellular membranes, affecting intracellular signaling pathways.
  • Antioxidant Properties : Indolizine derivatives may also exhibit antioxidant activity, contributing to their neuroprotective effects.

Study on Antibacterial Activity

A notable study evaluated the antibacterial properties of several indolizine derivatives against resistant bacterial strains. The results indicated that modifications in the indolizine structure significantly influenced antibacterial potency. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CPseudomonas aeruginosa64 µg/mL

This table illustrates the varying efficacy of different derivatives against common pathogens .

Neuroprotective Agent Development

Another research effort focused on developing dual-target inhibitors for Alzheimer’s disease by modifying the indolizine structure. The most promising derivative showed competitive inhibition against both AChE and MAO-B with IC50 values indicating potent activity:

CompoundAChE IC50 (µM)MAO-B IC50 (µM)
D0.280.91

These findings suggest that modifications to the indolizine framework could yield effective treatments for neurodegenerative diseases .

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